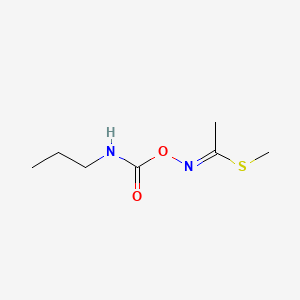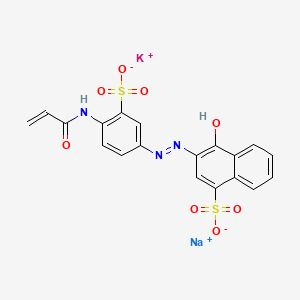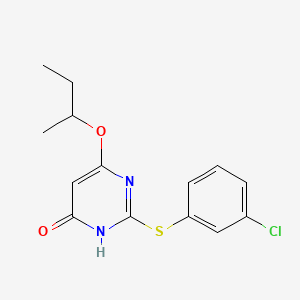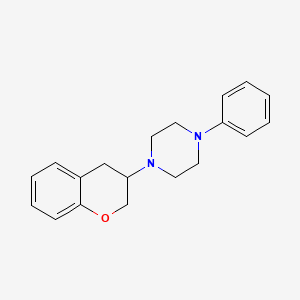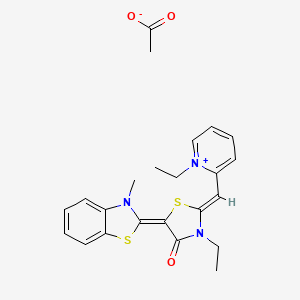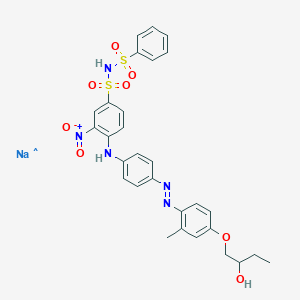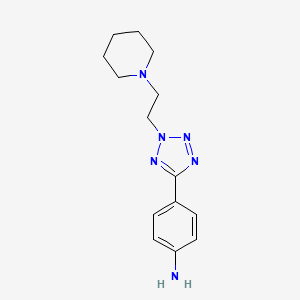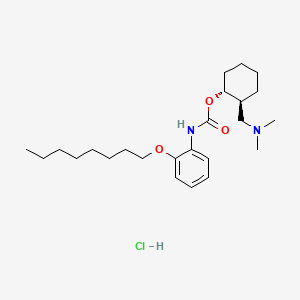
(Z)-2-hexyldec-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-hexyldec-2-enal is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration (cis-configuration) between the second and third carbon atoms of the dec-2-enal chain. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in various natural sources, including certain plants and essential oils.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hexyldec-2-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of alkenes, followed by hydrogenation. This process involves the addition of a formyl group to the alkene, followed by reduction to form the aldehyde. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt, and the conditions include high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-hexyldec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic addition reactions can be carried out using halogens or hydrogen halides.
Major Products Formed
Oxidation: Hexyldecanoic acid.
Reduction: Hexyldecanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(Z)-2-hexyldec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing into its potential therapeutic effects, including its antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry for its pleasant odor and in the formulation of perfumes and scented products.
Mecanismo De Acción
The mechanism of action of (Z)-2-hexyldec-2-enal involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell signaling pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-hexyldec-2-enal: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Hexylcinnamaldehyde: A structurally similar compound used in fragrances.
Decanal: A saturated aldehyde with a similar carbon chain length.
Uniqueness
(Z)-2-hexyldec-2-enal is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
61960-01-8 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
(Z)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14- |
Clave InChI |
RSBRHLFCWKXUSQ-PEZBUJJGSA-N |
SMILES isomérico |
CCCCCCC/C=C(/CCCCCC)\C=O |
SMILES canónico |
CCCCCCCC=C(CCCCCC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


